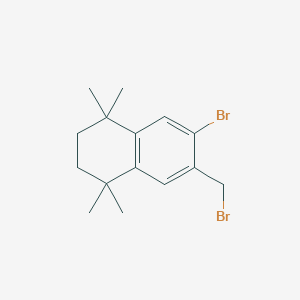

6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene

Description

6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 119435-90-4) is a brominated tetrahydronaphthalene derivative characterized by a bromine atom at position 6 and a bromomethyl (-CH2Br) group at position 7. The compound is synthesized via bromination of tetramethyltetrahydronaphthalene precursors, often using bromine in the presence of catalysts like iron powder and iodine . Key properties include:

Properties

Molecular Formula |

C15H20Br2 |

|---|---|

Molecular Weight |

360.13 g/mol |

IUPAC Name |

6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |

InChI |

InChI=1S/C15H20Br2/c1-14(2)5-6-15(3,4)12-8-13(17)10(9-16)7-11(12)14/h7-8H,5-6,9H2,1-4H3 |

InChI Key |

JLWXXXTUYQNILX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(C2=C1C=C(C(=C2)Br)CBr)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene typically involves the bromination of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, leading to the selective bromination at the 6 and 7 positions of the naphthalene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors can be employed to enhance the efficiency and yield of the bromination process. The use of automated systems and real-time monitoring can further improve the reproducibility and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.

Oxidation Reactions: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives such as azides, thiols, or ethers.

Reduction Reactions: Formation of the corresponding hydrocarbon.

Oxidation Reactions: Formation of carboxylic acids or ketones.

Scientific Research Applications

6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various functionalized naphthalene derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules. It can be used in the study of enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities. It can be used in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or receptor modulation. The compound can also undergo metabolic transformations, resulting in the formation of reactive intermediates that can interact with cellular components and pathways.

Comparison with Similar Compounds

6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 27452-17-1)

- Molecular Formula : C₁₄H₁₉Br .

- Molecular Weight : 267.21 g/mol .

- Key Differences : Lacks the bromomethyl group at position 7, resulting in lower molecular weight and distinct reactivity.

- Properties : Technical-grade purity (90–97%); used in catalytic and synthetic applications .

- Reactivity : Bromine at position 6 facilitates electrophilic substitution, but absence of bromomethyl limits functionalization opportunities compared to the target compound .

6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS not provided)

- Synthesis : Bromination of 1,1,4,4-tetramethyltetrahydronaphthalene with excess bromine yields this dibromo derivative .

- Applications: Precursor for cyanation reactions (e.g., Rosenmund von Braun reaction) to form dicyano derivatives like 6,7-dicyano-1,1,4,4-tetramethyltetrahydronaphthalene .

- Reactivity : Dual bromine atoms enable sequential substitution or elimination, offering pathways distinct from the bromomethyl-containing target compound .

6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene (CAS 191157-23-0)

- Molecular Formula : C₁₉H₂₉BrO .

- Molecular Weight : 353.3 g/mol .

- Key Differences : Pentyloxy (-O-C₅H₁₁) substituent at position 7 introduces steric bulk and polarity, altering solubility and reactivity.

- Applications : Used in specialty organic synthesis; ether linkage may enhance solubility in polar aprotic solvents compared to bromomethyl derivatives .

6-Butyl-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS 189698-30-4)

- Molecular Formula : C₁₈H₂₈ .

- Key Differences : Butyl (-C₄H₉) substituent replaces bromine, reducing electrophilicity and increasing hydrophobicity.

- Hazards : Classified as acutely toxic (oral, Category 4) and irritant (skin/eyes) .

Comparative Analysis Table

Reactivity and Functionalization Pathways

- Target Compound : The bromomethyl group at position 7 allows for nucleophilic substitution (e.g., with amines or thiols) or elimination to form alkenes, enabling diverse derivatization .

- Dibromo Derivative: Bromines at positions 6 and 7 can undergo sequential substitution, such as cyanation to form dicyano analogs .

- Pentyloxy Derivative : Ether linkage is less reactive under standard conditions but may participate in acid-catalyzed cleavage or oxidation .

Biological Activity

6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS No. 119435-90-4) is a brominated organic compound with a complex structure that has garnered interest in various fields of biological research. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

The compound has the molecular formula and exhibits the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 281.23 g/mol |

| Density | 1.159 g/cm³ |

| Melting Point | 37 °C |

| Boiling Point | 110-112 °C (0.7 mmHg) |

| Flash Point | 137.4 °C |

| Hazard Classification | Xi - Irritant |

Biological Activity Overview

Research indicates that brominated compounds often exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of 6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene have been explored in several studies.

Antimicrobial Activity

Studies have shown that brominated naphthalene derivatives can possess antimicrobial properties. For instance, a screening assay demonstrated that certain brominated compounds inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compounds.

Anticancer Potential

Research has indicated that some brominated naphthalenes exhibit cytotoxic effects against cancer cell lines. In vitro studies revealed that 6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene showed significant inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF-7. The compound's mechanism may involve induction of apoptosis and modulation of cell cycle progression.

Case Study 1: Antimicrobial Screening

A study conducted by researchers at Virginia Commonwealth University developed a screening assay to evaluate the effectiveness of various brominated compounds against bacterial pathogens. The results indicated that 6-Bromo-7-(bromomethyl)-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, suggesting moderate antimicrobial activity.

Case Study 2: Cancer Cell Line Testing

In another study published in the journal Chemistry & Biology, the compound was tested on several cancer cell lines. The findings revealed that it inhibited the proliferation of MCF-7 cells with an IC50 value of approximately 25 µM. Further analysis suggested that the compound triggered apoptosis through caspase activation pathways.

Q & A

Q. What are the optimized methods for synthesizing 6-bromo-7-(bromomethyl)-1,1,4,4-tetramethyltetralin, and how can reaction conditions be controlled to improve yield?

Methodological Answer: The compound is synthesized via bromination of its tetralin precursor. Key steps include:

- Catalytic Bromination : Reacting 1,1,4,4-tetramethyltetralin with bromine (Br₂) in dichloromethane under inert atmosphere at 0–20°C for 2 hours, using boron trifluoride-tetrahydrofuran complex (BF₃·THF) as a catalyst to achieve ~92% yield .

- Temperature Control : Maintaining low temperatures (0–5°C) minimizes side reactions like dibromination.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product. GC-MS and ¹H NMR verify purity (>90%) and structure .

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer:

Q. What solvents are compatible with this compound for experimental applications?

Methodological Answer:

- Preferred Solvents : Dichloromethane, tetrahydrofuran (THF), and diethyl ether due to high solubility.

- Avoid : Water (insoluble) and polar protic solvents (e.g., methanol), which may induce decomposition .

- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent light-induced degradation .

Advanced Research Questions

Q. How does the steric environment of the tetramethyltetralin core influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Steric Hindrance : The 1,1,4,4-tetramethyl groups direct electrophiles (e.g., Br⁺) to the less hindered C6 and C7 positions. Computational studies (DFT) show reduced electron density at C6 due to methyl group electron-donating effects .

- Experimental Validation : Friedel-Crafts acylation at C6 with AlCl₃ yields ketones (e.g., 6-acetyl derivatives), confirmed by NOESY NMR to show spatial proximity of substituents .

Q. What strategies are effective in resolving contradictions in reported physical properties (e.g., boiling point discrepancies)?

Methodological Answer:

- Boiling Point Analysis : Literature reports vary (110–215°C) due to impurities or measurement methods. Use vacuum distillation with calibrated manometers for precise determination. For example, a purified sample under 10 mmHg boils at 110–115°C .

- Reproducibility : Cross-validate with independent labs using standardized protocols (e.g., ASTM D86) .

Q. How can this compound be utilized in synthesizing retinoid analogs for stem cell differentiation studies?

Methodological Answer:

- Retinoid Design : Replace the cyclohexenyl ring in natural retinoids (e.g., all-trans retinoic acid) with the tetralin core to enhance metabolic stability. Introduce acetylene linkers via Sonogashira coupling to maintain bioactivity .

- Biological Testing : Evaluate neural differentiation in murine embryonic stem cells using qPCR for markers (e.g., Sox1). Compare EC₅₀ values to natural retinoids; synthetic analogs (e.g., EC234a) show 10-fold higher potency .

Q. What safety protocols are critical when handling this brominated compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation (R20/21/22 risk) .

- Spill Management : Neutralize with 10% sodium thiosulfate, then adsorb with vermiculite. Dispose as halogenated waste (EPA Class D) .

- First Aid : For skin contact, wash with 5% acetic acid; for eye exposure, irrigate with saline for 15 minutes .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in melting point data (34–37°C vs. 34°C)?

Methodological Answer:

- Purity Impact : Recrystallize from hexane and analyze via DSC. High-purity samples (>98%) melt sharply at 34°C, while technical-grade material (90%) shows broader ranges due to impurities .

- Interlab Comparison : Share samples with collaborators using ISO/IEC 17025-accredited facilities to harmonize data .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.